molecular formula C9H4F4O2 B6276856 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 2763779-18-4

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No. B6276856
CAS RN: 2763779-18-4
M. Wt: 220.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde, also known as 2,2,3,3-TFDBFC, is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry and materials science. It is a key intermediate in the synthesis of several important compounds, including pharmaceuticals, pesticides, and dyes. The compound has been extensively studied in recent years, and its properties and potential applications are being explored.

Scientific Research Applications

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used in the synthesis of materials for use in electronics and photonics applications. In addition, it is used as a starting material for the synthesis of a variety of other compounds, including polymers, catalysts, and nanoparticles.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC is not fully understood, but it is believed to involve the formation of an intermediate, a phosphonium salt, which is then converted to the desired product. The intermediate is formed by the reaction of the starting material with a phosphonium salt, and is then converted to the desired product. The reaction is catalyzed by a variety of reagents, including phosphines, amines, and Lewis acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a wide variety of reactions. In addition, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, it can be difficult to purify, and it is sensitive to light and air, making it susceptible to degradation.

Future Directions

There are a number of potential future directions for the use of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC. It could be used as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of materials for use in electronics and photonics applications. In addition, it could be used as a catalyst in a variety of reactions, and as an intermediate in the synthesis of polymers, catalysts, and nanoparticles. Furthermore, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC can be synthesized from a variety of starting materials, including 2,3-dihydro-1-benzofuran-6-carbaldehyde, 1,2,3,4-tetrafluorobenzene, and 2,3,4,5-tetrafluorobenzene. The most common method of synthesis is the Wittig reaction, which involves the reaction of the starting material with a phosphonium salt. This reaction produces a product with a high yield and can be used to produce a variety of substituted 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehydeFC derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-6-carbaldehyde", "Tetrafluoroethylene", "Sodium hydride", "Tetrahydrofuran", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Preparation of 2,3-dihydro-1-benzofuran-6-carbaldehyde", "2,3-dihydro-1-benzofuran-6-carbaldehyde can be prepared by the reaction of 2,3-dihydro-1-benzofuran with acetic anhydride in the presence of sulfuric acid.", "Step 2: Preparation of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran", "2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran can be prepared by the reaction of tetrafluoroethylene with sodium hydride in tetrahydrofuran.", "Step 3: Preparation of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde", "2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde can be prepared by the reaction of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran with 2,3-dihydro-1-benzofuran-6-carbaldehyde in the presence of hydrochloric acid and sodium chloride.", "Step 4: Purification of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde", "The crude product can be purified by washing with sodium bicarbonate and sodium sulfate, followed by recrystallization from methanol or ethanol." ] }

CAS RN

2763779-18-4

Product Name

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde

Molecular Formula

C9H4F4O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.